molecular formula C22H22N2O2 B2725923 (Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide CAS No. 851096-19-0

(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide

Cat. No.: B2725923
CAS No.: 851096-19-0
M. Wt: 346.43
InChI Key: ZJVCPOYSZIIUCI-HJWRWDBZSA-N
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Description

(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl and oxo groups, an ethyl linker, and a phenylacrylamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an acetophenone derivative under basic conditions.

    Substitution Reactions: The dimethyl and oxo groups are introduced through electrophilic substitution reactions, often using reagents such as methyl iodide and oxidizing agents like potassium permanganate.

    Formation of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction, where the quinoline derivative is treated with an ethyl halide in the presence of a base.

    Acrylamide Formation: The final step involves the formation of the phenylacrylamide moiety through a condensation reaction between the ethyl-substituted quinoline derivative and acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Carboxylic acids, quinoline N-oxides.

    Reduction Products: Hydroxyquinolines.

    Substitution Products: Various substituted quinolines and phenylacrylamides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors, modulating their activity. The phenylacrylamide moiety can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions lead to the modulation of various biological pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylacrylamide is unique due to its combination of a quinoline core with dimethyl and oxo substitutions, an ethyl linker, and a phenylacrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-12-19-14-18(22(26)24-20(19)13-16(15)2)10-11-23-21(25)9-8-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,23,25)(H,24,26)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVCPOYSZIIUCI-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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